molecular formula C13H15FN2 B174735 5-氟-3-(哌啶-4-基)-1H-吲哚 CAS No. 149669-43-2

5-氟-3-(哌啶-4-基)-1H-吲哚

货号 B174735
CAS 编号: 149669-43-2
分子量: 218.27 g/mol
InChI 键: VQFAITGIMWXQQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-3-(piperidin-4-yl)-1H-indole is a chemical compound with the CAS Number: 149669-43-2 . It has a linear formula of C13H15FN2 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-(piperidin-4-yl)-1H-indole is represented by the InChI code: 1S/C13H15FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 . The molecular weight of the compound is 218.27 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 218.27 . The IUPAC name for the compound is 5-fluoro-3-(4-piperidinyl)-1H-indole .

科学研究应用

1. 抗菌和抗炎特性

  • 一项研究描述了合成新型衍生物6-氟-3-[3-(4-氟苯基)-1-异丙基吲哚-2-基丙烯基]哌啶-4-苯并异噁唑的衍生物,其中包括5-氟-3-(哌啶-4-基)-1H-吲哚作为关键组分。这些化合物表现出显著的抗炎和抗菌活性(Rathod et al., 2008)

2. 血清素受体拮抗作用

  • 研究开发了基于5-氟-3-(哌啶-4-基)-1H-吲哚衍生物的高亲和力、选择性和生物利用度的h5-HT(2A)受体拮抗剂。这些化合物在靶向血清素受体方面表现出潜力,而不影响IKr钾通道(Rowley et al., 2001)

3. 作为偏头痛治疗的潜力

  • 一系列furo[3,2-b]吡啶,作为5-HT(1F)受体激动剂吲哚类似物的生物等效物,包括5-氟-3-(哌啶-4-基)-1H-吲哚,已经合成。这些化合物对5-HT(1F)受体表现出强效和选择性的激动作用,表明在急性偏头痛治疗中具有潜力(Mathes et al., 2004)

4. α1-肾上腺素受体拮抗作用

  • 一类5-杂环芳基取代的1-(4-氟苯基)-3-(4-哌啶基)-1H-吲哚,包括所述化合物,已被确定为高度选择性的α1-肾上腺素受体拮抗剂。这些化合物源自抗精神病药物塞替唑,显示出潜在的中枢神经系统活性(Balle et al., 2003)

5. 抗抑郁特性

  • 基于吲哚的1,4-二取代哌嗪,包括5-氟-3-(哌啶-4-基)-1H-吲哚衍生物,已被合成并评估为潜在的抗抑郁药物。这些化合物表现出双重活性,既是5-HT转运蛋白抑制剂,又是5-HT(1A)受体拮抗剂,使它们成为治疗抑郁症的有希望的候选药物(Zhou et al., 2008)

6. 抗结核活性

  • 新型5-氟-1H-吲哚-2,3-二酮衍生物,包括与5-氟-3-(哌啶-4-基)-1H-吲哚相关的化合物,已被合成并显示出对结核分枝杆菌的显著体外抗结核活性(Karalı等人,2007)

7. 在抗精神病治疗中的潜力

  • 衍生自5-氟-3-(哌啶-4-基)-1H-吲哚的化合物5-[2-[4-(6-氟-1H-吲哚-3-基)哌啶-1-基]乙基]-4-(4-氟苯基)噻唑-2-羧酰胺(NRA0562)已被研究其非典型抗精神病特性,显示出对各种多巴胺和血清素受体的高亲和力(Funakoshi et al., 2002)

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

属性

IUPAC Name

5-fluoro-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFAITGIMWXQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472186
Record name 5-Fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(piperidin-4-yl)-1H-indole

CAS RN

149669-43-2
Record name 5-Fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-3-(piperidin-4-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 10.75 gm (50 mMol) 5-fluoro-3-[1,2,5,6-tetrahydro-4-pyridyl]-1H-indole in 500 mL ethanol were added 2.0 gm 5% palladium on carbon and the reaction mixture hydrogenated at ambient temperature for 18 hours at an initial hydrogen pressure of 60 p.s.i. The reaction mixture was then filtered through a pad of celite and the filtrate concentrated under reduced pressure to give all off-white solid. The solid was recrystallized from methanol to give 8.31 gm (76.2%) of the title compound as a colorless solid. m.p.=229°-230° C.
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76.2%

Synthesis routes and methods II

Procedure details

This compound was prepared following the procedure described in Example 1 (parts A and B) starting with 0.7 g (5.5 mmol) of 5-fluoroindol and 2.1 g (13.6 mmol) of 4-piperidone monohydrate hydrochloride. After the usual work-up 0.8 g (67% of yield) of the desired product were obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-(piperidin-4-yl)-1H-indole
Reactant of Route 2
5-Fluoro-3-(piperidin-4-yl)-1H-indole
Reactant of Route 3
5-Fluoro-3-(piperidin-4-yl)-1H-indole
Reactant of Route 4
5-Fluoro-3-(piperidin-4-yl)-1H-indole
Reactant of Route 5
5-Fluoro-3-(piperidin-4-yl)-1H-indole
Reactant of Route 6
5-Fluoro-3-(piperidin-4-yl)-1H-indole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。